molecular formula C12H9BrClNO B1517091 4-(2-Bromophenoxy)-3-chloroaniline CAS No. 945006-23-5

4-(2-Bromophenoxy)-3-chloroaniline

Cat. No. B1517091
M. Wt: 298.56 g/mol
InChI Key: KGUWRWNTYKRTSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromophenoxy)-3-chloroaniline (BPCA) is an organic compound commonly used in laboratory experiments as a reagent, intermediate, or catalyst. BPCA is also known as 4-bromo-3-chlorophenoxyacetic acid, and is a member of the phenoxyacetic acid family. It is a colorless liquid at room temperature and has a boiling point of 170°C and a melting point of -20°C. BPCA is a versatile compound that has been used in a variety of scientific research applications, ranging from organic synthesis to biochemistry.

Scientific Research Applications

Transformation in Water Treatment

Bromophenols, compounds related to 4-(2-Bromophenoxy)-3-chloroaniline, undergo transformation during water chlorination processes. This transformation involves electrophilic substitution reactions and single-electron transfer reactions, highlighting the environmental fate of these compounds in water treatment scenarios (Xiang et al., 2020).

Pharmacological Effects of Phenolic Acids

Chlorogenic Acid (CGA), a phenolic acid, exhibits various biological and pharmacological effects, including antioxidant activity, anti-inflammatory, and modulation of lipid metabolism. This suggests potential medicinal applications for structurally similar compounds (Naveed et al., 2018).

Environmental Degradation and Toxicity

Studies on the biodegradation of hydroxybenzonitrile herbicides, which share structural similarities with 4-(2-Bromophenoxy)-3-chloroaniline, reveal the formation of chlorinated and brominated metabolites in environmental processes. These findings have implications for assessing the environmental impact and risk of such compounds (Grass et al., 2000).

Bioaugmentation in Wastewater Treatment

Research demonstrates the potential of bioaugmentation to protect microbial communities in activated-sludge processes from shocks caused by chloroanilines, a class of compounds related to 4-(2-Bromophenoxy)-3-chloroaniline. This suggests applications in mitigating the impact of toxic compounds on wastewater treatment efficiency (Boon et al., 2003).

Bromophenol Oxidation Products

The oxidation of bromophenols in UV/persulfate processes leads to the formation of brominated byproducts, some of which may have enhanced toxicological effects. This research is relevant for understanding the behavior and risks associated with brominated compounds in water treatment contexts (Luo et al., 2019).

properties

IUPAC Name

4-(2-bromophenoxy)-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUWRWNTYKRTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromophenoxy)-3-chloroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromophenoxy)-3-chloroaniline
Reactant of Route 2
Reactant of Route 2
4-(2-Bromophenoxy)-3-chloroaniline
Reactant of Route 3
4-(2-Bromophenoxy)-3-chloroaniline
Reactant of Route 4
Reactant of Route 4
4-(2-Bromophenoxy)-3-chloroaniline
Reactant of Route 5
Reactant of Route 5
4-(2-Bromophenoxy)-3-chloroaniline
Reactant of Route 6
Reactant of Route 6
4-(2-Bromophenoxy)-3-chloroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.